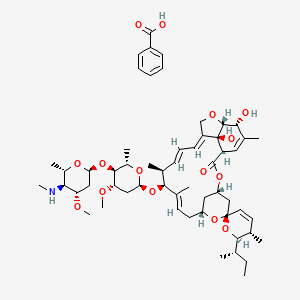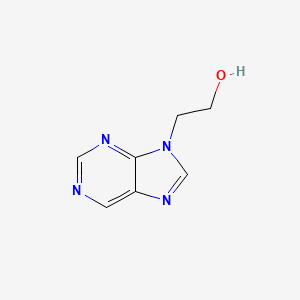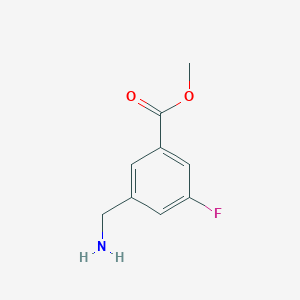
AmmoniumThiocyante
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium Thiocyanate is an inorganic compound with the formula [NH4]+[SCN]−. It is an ammonium salt of thiocyanic acid and consists of ammonium cations [NH4]+ and thiocyanate anions [SCN]− . It is a colorless crystalline solid that is soluble in water . It is used in chemical analysis, in photography, as a fertilizer, and for many other uses .
Synthesis Analysis
Ammonium Thiocyanate is made by the reaction of carbon disulfide with aqueous ammonia . Ammonium dithiocarbamate is formed as an intermediate in this reaction, which upon heating, decomposes to ammonium thiocyanate and hydrogen sulfide . Another method involves the reaction of [11C]CS2 with ammonia .Molecular Structure Analysis
The molecular formula of Ammonium Thiocyanate is CH4N2S . The IUPAC Standard InChI is InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3 . The molecular weight is 76.121 .Chemical Reactions Analysis
The thiocyanate anion, specifically, reacts with ferric salts to form a deep-red ferric thiocyanate complex . Ammonium thiocyanate reacts with several metal ions including copper, silver, zinc, lead, and mercury, forming their thiocyanate precipitates, which may be extracted into organic solvents .Physical And Chemical Properties Analysis
Ammonium Thiocyanate is a colorless hygroscopic crystalline solid . It has a density of 1.305 g/cm3 . It has a melting point of 149.5 °C and decomposes at a boiling point of 170 °C . It is soluble in water, liquid ammonia, alcohol, and acetone .Safety And Hazards
Direcciones Futuras
Recent advances in photochemical and electrochemically induced thiocyanation provide a greener approach for SCN-containing compound formation . Techniques utilizing photo- and electrochemically induced reactions have been developed to accelerate organic processes . These techniques use light or electrical energy (electron transfer) as a direct energy source without using an initiator or reagent .
Propiedades
Número CAS |
1762-95-9 |
|---|---|
Nombre del producto |
AmmoniumThiocyante |
Fórmula molecular |
CH4N2S |
Peso molecular |
76.12086 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



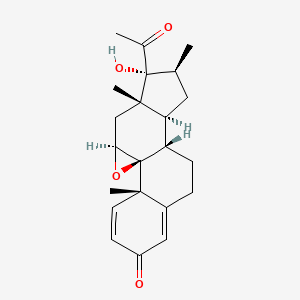
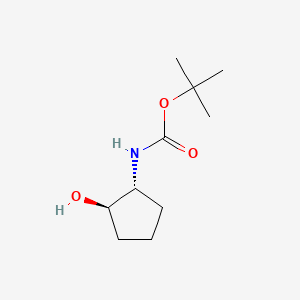
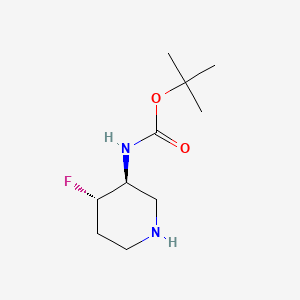
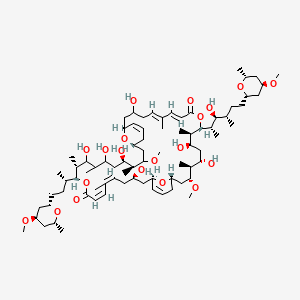
![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)
![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)
